molecular formula C10H14ClNO B2581378 [(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride CAS No. 2408975-25-5

[(1,3-dihydro-2-benzofuran-1-yl)methyl](methyl)amine hydrochloride

Cat. No.: B2581378
CAS No.: 2408975-25-5
M. Wt: 199.68
InChI Key: VOWIFDKYQOEFDM-UHFFFAOYSA-N
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Description

(1,3-Dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a synthetic amine hydrochloride featuring a 1,3-dihydrobenzofuran core. The compound’s structure includes a partially saturated benzofuran ring (with a fused oxygen atom) and a methylamine group attached via a methylene bridge. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

The synthesis of this compound involves a two-step process:

Step 1: Reaction of (1,3-dihydro-2-benzofuran-1-yl)methanamine hydrochloride with dicyandiamide to form 1-carbamimidamido-N-[(1,3-dihydro-2-benzofuran-1-yl)methyl]methanimidamide hydrochloride (LCMS: [M+H]+ 234.20) .

Step 2: Further reaction with methyl 2-chloroacetate to yield the final product .

Properties

IUPAC Name

1-(1,3-dihydro-2-benzofuran-1-yl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-11-6-10-9-5-3-2-4-8(9)7-12-10;/h2-5,10-11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWIFDKYQOEFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C2=CC=CC=C2CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride typically involves the reaction of 1,3-dihydro-2-benzofuran-1-yl)methanol with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amine Functional Group Reactions

The methylamine group participates in nucleophilic substitution and condensation reactions typical of tertiary amines:

Reaction TypeConditions/ReagentsProduct(s)MechanismReference
Alkylation Alkyl halides, baseQuaternary ammonium saltsSN2 displacement at the amine nitrogen
Acylation Acyl chlorides, anhydridesAmidesNucleophilic acyl substitution
Schiff Base Formation Aldehydes/ketonesImine derivativesCondensation with carbonyl compounds

Key Findings :

  • The hydrochloride salt form enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .

  • Steric hindrance from the benzofuran ring limits reactivity with bulky electrophiles.

Benzofuran Ring Reactivity

The 1,3-dihydro-2-benzofuran moiety undergoes ring-opening and electrophilic substitution:

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/H₂O), the ether linkage in the benzofuran ring cleaves to form a diol derivative :

C9H12ClNO+H2OHClC8H11NO2+CH3NH2HCl\text{C}_9\text{H}_{12}\text{ClNO} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_8\text{H}_{11}\text{NO}_2 + \text{CH}_3\text{NH}_2\cdot\text{HCl}

Conditions : Prolonged heating (80–100°C) in concentrated HCl .

Electrophilic Aromatic Substitution

Limited reactivity due to reduced aromaticity in the dihydrobenzofuran system. Halogenation occurs at the C-5 position under Friedel-Crafts conditions :

C9H12ClNO+Br2FeBr3C9H11BrClNO+HBr\text{C}_9\text{H}_{12}\text{ClNO} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_9\text{H}_{11}\text{BrClNO} + \text{HBr}

Key Transformations

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form γ-amino acid derivatives .

  • Reductive Amination : Converts ketones to secondary amines using NaBH₃CN .

Example Pathway

Synthesis of a serotonin modulator precursor :

  • Alkylation with propyl bromide (K₂CO₃, DMF, 60°C).

  • Ring-opening hydrolysis (6M HCl, reflux).

  • Purification via recrystallization (ethanol/water).

Yield : 68% (over two steps).

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing methylamine and benzofuran fragments .

  • Photodegradation : UV light induces radical formation, leading to dimerization products .

Mechanistic Insights

  • Ring-Opening Mechanism : Acid-catalyzed protonation of the ether oxygen, followed by nucleophilic attack by water (rate-determining step) .

  • Steric Effects : The methyl group on the amine reduces accessibility to the nitrogen lone pair, slowing alkylation kinetics.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies suggest that derivatives of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exhibit significant anticancer properties. For example, related compounds have shown effectiveness against various cancer cell lines, including:
      • Chronic Myelogenous Leukemia (K562)
      • Prostate Cancer (PC3)
      • Colon Cancer (SW620)
      • Human Kidney Cancer (Caki 1)
    These studies indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
  • Neuropharmacology
    • The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases. Its ability to interact with these pathways indicates that it could be useful in developing treatments for conditions such as depression and anxiety .

Synthetic Routes

Various synthetic methods can be employed to produce (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride. These methods vary in complexity and yield based on the starting materials used. Common approaches include:

  • Condensation Reactions : Combining benzofuran derivatives with amines.
  • Reduction Reactions : Reducing corresponding ketones or aldehydes to form amines.

These synthetic pathways are crucial for modifying the compound for specific applications or enhancing its biological activity .

Case Study 1: Anticancer Properties

A study published in the International Journal of Molecular Sciences synthesized nine derivatives from related benzofuran compounds to explore their anticancer activity. The researchers found that certain modifications enhanced the antiproliferative effects against multiple cancer cell lines, indicating the importance of structural variations in drug efficacy .

Case Study 2: Neurotransmitter Interaction

Research examining the interaction of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride with serotonin receptors has shown promising results. The compound's ability to modulate these receptors suggests potential therapeutic applications in treating mood disorders .

Summary of Applications

Application AreaSpecific UsesNotes
Anticancer ResearchInhibiting growth of various cancer cell linesEffective against K562, PC3, SW620, Caki 1
NeuropharmacologyPotential treatment for mood disordersInteracts with serotonin and dopamine pathways
Synthetic ChemistryDevelopment of new derivativesVarious synthetic routes available

Mechanism of Action

The mechanism of action of (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Derived Amine Hydrochlorides

(3,7-Dimethyl-1-benzofuran-2-yl)methylamine Hydrochloride (CAS: 1909311-95-0)
  • Structure : Features a fully aromatic benzofuran ring with methyl substituents at positions 3 and 5.
  • Molecular Weight : 225.72 g/mol (vs. ~227.72 g/mol for the target compound, assuming similar substituents).
  • Key Differences: Aromatic benzofuran vs. partially saturated 1,3-dihydrobenzofuran in the target compound. Substituent positions (3,7-dimethyl vs.
  • Applications : Used in pharmaceutical research; the aromatic core may enhance π-π stacking interactions in biological targets .
(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride
  • Structure : Aromatic benzofuran with an ethyl group at position 2 and a methylamine group at position 3.
  • Molecular Weight : 225.72 g/mol.
  • Key Differences :
    • Ethyl substituent increases lipophilicity (logP) compared to the unsubstituted target compound.
    • Aromaticity vs. partial saturation in the target compound, affecting conformational flexibility .
Impact of Benzofuran Saturation

The 1,3-dihydrobenzofuran core in the target compound introduces partial saturation, which:

  • Increases molecular flexibility, possibly improving binding to sterically constrained enzyme active sites.
  • Alters solubility due to reduced planar rigidity.

Non-Benzofuran Amine Hydrochlorides

Diphenhydramine Hydrochloride (CAS: 147-24-0)
  • Structure: Ethanolamine derivative with a benzhydryl group (two phenyl rings attached to a methane core).
  • Molecular Weight : 291.82 g/mol.
  • Key Differences :
    • Benzhydryl group vs. benzofuran in the target compound.
    • Tertiary amine vs. secondary amine in the target.
  • Applications : Antihistamine drug; the benzhydryl group enhances CNS penetration, whereas the benzofuran in the target compound may modulate selectivity for different receptors .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: Branched aliphatic ester with a methylamino group.
  • Key Differences :
    • Aliphatic ester vs. benzofuran core.
    • Ester functionality may confer metabolic instability compared to the ether linkage in benzofuran derivatives.
  • Applications : Intermediate in chiral synthesis; structural simplicity contrasts with the target’s complex heterocyclic core .

Physicochemical and Functional Comparisons

Structural and Functional Group Analysis

Compound Core Structure Amine Type Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,3-Dihydrobenzofuran Secondary Benzofuran, methylamine, HCl ~227.72 (estimated)
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine HCl Aromatic benzofuran Secondary Methyl substituents, HCl 225.72
Diphenhydramine HCl Benzhydryl Tertiary Ethanolamine, two phenyl rings 291.82

Biological Activity

(1,3-Dihydro-2-benzofuran-1-yl)methylamine hydrochloride is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in the context of neuropharmacology and inflammation. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C₉H₁₂ClNO
  • Molecular Weight : 185.65 g/mol
  • IUPAC Name : 1-(1,3-dihydroisobenzofuran-1-yl)-N-methylmethanamine hydrochloride
  • PubChem CID : 53444426

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Neuropharmacological Effects

Research indicates that compounds similar to (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride may exhibit neuroprotective properties. For instance, its structural analogs have been explored for their effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. A study focused on histamine receptors demonstrated that derivatives of benzofuran compounds could act as dual ligands for H₃ and H₄ receptors, suggesting a role in modulating inflammatory responses in conditions such as asthma and chronic inflammatory diseases .

The proposed mechanisms by which (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride exerts its effects include:

  • Receptor Modulation : Interaction with histamine receptors can lead to altered inflammatory responses.
  • Neurotransmitter Regulation : Potential modulation of serotonin and dopamine levels may contribute to mood stabilization and neuroprotection.

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Histamine Receptor Studies :
    • A series of experiments evaluated the binding affinity and functional activity at H₃ and H₄ receptors using benzofuran derivatives. Results indicated significant anti-inflammatory potential, particularly in models of asthma .
  • Neuroprotective Studies :
    • In vitro studies demonstrated that certain benzofuran derivatives protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a possible therapeutic role for compounds like (1,3-dihydro-2-benzofuran-1-yl)methylamine hydrochloride in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionProtects neuronal cells from oxidative stress
Anti-inflammatoryModulates H₃ and H₄ receptor activity
Serotonin/Dopamine ModulationPotential effects on mood and behavior

Safety and Toxicology

Safety data indicate that this compound should be handled with caution due to potential irritant effects. Hazard statements include warnings for skin irritation and respiratory issues upon exposure .

Q & A

Q. What approaches resolve discrepancies in reported biological activity across studies?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, passage number, incubation time). Validate using orthogonal methods (e.g., SPR for binding vs. functional cAMP assays). Consider batch-to-batch variability in compound purity .

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